molecular formula C47H41N5O4 B048959 N,O-Ditrityl Ganciclovir CAS No. 109082-85-1

N,O-Ditrityl Ganciclovir

Cat. No. B048959
M. Wt: 739.9 g/mol
InChI Key: HFOSQSQZKVBKIC-UHFFFAOYSA-N
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Description

N,O-Ditrityl Ganciclovir is a compound with the molecular formula C47H41N5O4 . It is an impurity of Ganciclovir, a sugar-modified acyclic analogue of guanosine.


Synthesis Analysis

The synthesis of Ganciclovir involves a one-step reaction following conventional esterification . The reaction yield varies with the carbon chain length . The synthesis of Ganciclovir and its prodrugs has been described in various ways based on the starting materials .


Molecular Structure Analysis

The molecular structure of Ganciclovir has been determined through X-ray analysis . The chain moiety corresponding to the ribose ring in guanosine does not adopt a fully extended conformation .


Chemical Reactions Analysis

Ganciclovir is encapsulated within nanosized particles to improve its lipophilicity and bioavailability . The solvent evaporation technique is used to incorporate Ganciclovir within elegant nanosize particles using cyclodextrin and shellac polymers .


Physical And Chemical Properties Analysis

The solubility of Ganciclovir form I in some pure and mixed solvents at temperatures ranging from 278.15 to 318.15 K at atmospheric pressure has been measured . The solubility obtained a maximum value in pure 1-butanol and a minimum data in neat toluene .

Scientific Research Applications

  • Topical Ocular Delivery : Ganciclovir loaded nanoformulations, including N,O-Ditrityl Ganciclovir, are shown to be potential candidates for topical ocular delivery. These formulations are nonirritant and nontoxic, which could aid in the treatment of ocular infections (Akhter et al., 2011).

  • Gene Therapy for CNS or Leptomeningeal Tumors : The drug effectively penetrates into the cerebrospinal fluid (CSF) after intravenous administration, which is beneficial in gene therapy trials for central nervous system (CNS) or leptomeningeal tumors (Serabe et al., 1999).

  • Cytomegalovirus (CMV) Retinopathy : Although it doesn't completely eliminate CMV from the retina, ganciclovir limits viral DNA synthesis and packaging, acting as a virostatic chemotherapeutic agent, which is crucial in treating CMV retinopathy (Pepose et al., 1987).

  • Pharmacokinetic Studies : A synthesis method for [8-13C-7,9-15N2]-ganciclovir was developed, enabling monitoring of systemic exposure of the drug in pharmacokinetic studies (Zheng et al., 2006).

  • Antiviral Activity and Cancer Treatment : The incorporation of ganciclovir in DNA may alter its structural properties, affecting its antiviral activity and potential for cancer treatment (Foti et al., 1997).

  • Prevention of CMV Infection in Transplant Recipients : Ganciclovir prophylaxis is more effective than early treatment in preventing early CMV disease after allogeneic bone marrow transplantation. It has potential benefits in heart and lung transplantation (Noble & Faulds, 1998).

  • Treatment of Herpes Simplex Keratitis : Ganciclovir gel shows better healing rates and superior local tolerance in treating ulcerative herpes simplex keratitis compared to acyclovir ointment (Colin et al., 1997).

  • Antiviral Activity in Cytomegalovirus Infections : As a first-line therapy for severe CMV infections in immunocompromised patients, ganciclovir shows promise, with potential for further expansion through comparative studies and reducing toxicity (Faulds & Heel, 1990).

  • AIDS-related CMV Retinopathy : The drug effectively reduces or delays visual loss in patients with AIDS-related CMV retinopathy, improving their vision (Holland et al., 1987).

  • Gene Therapy in Rat Glioma : In thymidine kinase-mediated gene therapy in rat glioma, ganciclovir leads to apoptosis, reducing cell size and number, which could be beneficial for treating brain tumors (Hakumäki et al., 1998).

  • Treatment of CMV Infections in AIDS Patients : It is effective for treating severe CMV infections in AIDS patients, although more effective and less toxic treatments are needed (Jacobson & Mills, 1988).

  • Intravitreal Injection for CMV Retinitis : Thermosensitive in situ hydrogels for ganciclovir intravitreal injection improve ocular bioavailability and sustained drug release in treating CMV retinitis (Wang et al., 2017).

  • Nanoparticle Delivery : Ganciclovir-loaded albumin nanoparticles show promising release properties, with increased release in acidic or basic mediums (Merodio et al., 2001).

properties

IUPAC Name

9-[(1-hydroxy-3-trityloxypropan-2-yl)oxymethyl]-2-(tritylamino)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H41N5O4/c53-31-41(32-56-47(38-25-13-4-14-26-38,39-27-15-5-16-28-39)40-29-17-6-18-30-40)55-34-52-33-48-42-43(52)49-45(50-44(42)54)51-46(35-19-7-1-8-20-35,36-21-9-2-10-22-36)37-23-11-3-12-24-37/h1-30,33,41,53H,31-32,34H2,(H2,49,50,51,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOSQSQZKVBKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=O)N4)N=CN5COC(CO)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H41N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

739.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,O-Ditrityl Ganciclovir

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GA Kullik - 2023 - ediss.sub.uni-hamburg.de
1 Zusammenfassung Virale Infektionen oder viral induzierte Erkrankungen im Allgemeinen können der Auslöser für globale Krisen sein. Insbesondere wird dies durch das 2019 …
Number of citations: 0 ediss.sub.uni-hamburg.de

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